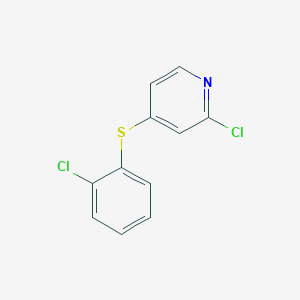

2-Chloro-4-(2-chlorophenylthio)pyridine

Description

2-Chloro-4-(2-chlorophenylthio)pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 2 and a 2-chlorophenylthio group at position 2. The thioether (C–S–C) linkage introduces unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₁H₆Cl₂NS, with a molecular weight of 260.15 g/mol (calculated).

Properties

Molecular Formula |

C11H7Cl2NS |

|---|---|

Molecular Weight |

256.1 g/mol |

IUPAC Name |

2-chloro-4-(2-chlorophenyl)sulfanylpyridine |

InChI |

InChI=1S/C11H7Cl2NS/c12-9-3-1-2-4-10(9)15-8-5-6-14-11(13)7-8/h1-7H |

InChI Key |

XKWYCLNBPIFXKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=CC(=NC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are influenced by the nature and position of substituents. Key analogues include:

Key Observations :

- Electronic Effects : The 2-chlorophenylthio group in the target compound is electron-withdrawing, reducing electron density on the pyridine ring compared to electron-donating groups like methylthio (–SCH₃) .

- Solubility : Thioether-containing derivatives generally exhibit lower polarity than their ether (–O–) counterparts (e.g., 2-chloro-4-(difluoromethoxy)pyridine ), leading to reduced water solubility but enhanced lipid membrane permeability.

Stability and Reactivity

- Oxidation Sensitivity : The thioether group in the target compound is prone to oxidation, forming sulfoxides or sulfones, which may alter bioactivity . This contrasts with stable ether or trifluoromethoxy analogues .

- Acid/Base Stability : The presence of electron-withdrawing chlorine substituents enhances resistance to hydrolytic degradation compared to unsubstituted pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.